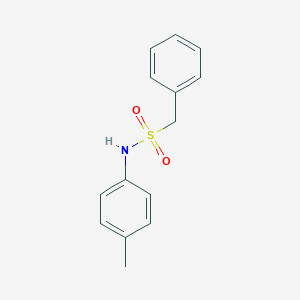
Benzenemethanesulfonamide, N-(4-phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanesulfonamide, N-(4-phenylmethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as benzenesulfonamide, 4-phenylmethyl-N-(phenylmethyl), and is commonly abbreviated as BMS. BMS is a white crystalline powder that is soluble in water and has a melting point of 139-143°C.
作用機序
The mechanism of action of BMS is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide. BMS has been shown to inhibit the activity of CA II, CA IX, and CA XII isoforms. The inhibition of CA activity by BMS has been proposed to have therapeutic effects in the treatment of diseases such as cancer, glaucoma, and epilepsy.
生化学的および生理学的効果
BMS has been shown to have various biochemical and physiological effects. In vitro studies have shown that BMS can inhibit the growth of cancer cells such as breast cancer, lung cancer, and prostate cancer cells. BMS has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, BMS has been shown to have antidiabetic effects by improving glucose tolerance and insulin sensitivity in animal models.
実験室実験の利点と制限
BMS has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other compounds. BMS is also stable under normal laboratory conditions and has a long shelf life. However, BMS has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, BMS has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research of BMS. One direction is to investigate the potential of BMS as a drug candidate for the treatment of various diseases. Further studies are needed to determine the efficacy and safety of BMS in animal models and clinical trials. Another direction is to explore the use of BMS as a building block for the synthesis of novel organic compounds with potential applications in various fields. Finally, the development of new synthesis methods for BMS and its derivatives could lead to the discovery of new compounds with improved properties.
合成法
The synthesis of BMS involves the reaction of benzylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or chromatography. The yield of BMS is typically around 70-80%.
科学的研究の応用
BMS has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, BMS has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. BMS has also been used as a building block in the synthesis of various organic compounds such as amino acids, peptides, and heterocycles. In materials science, BMS has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
特性
CAS番号 |
5434-03-7 |
|---|---|
製品名 |
Benzenemethanesulfonamide, N-(4-phenylmethyl)- |
分子式 |
C14H15NO2S |
分子量 |
261.34 g/mol |
IUPAC名 |
N-(4-methylphenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-12-7-9-14(10-8-12)15-18(16,17)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
InChIキー |
YEIBHZWRMVSTRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
その他のCAS番号 |
5434-03-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)

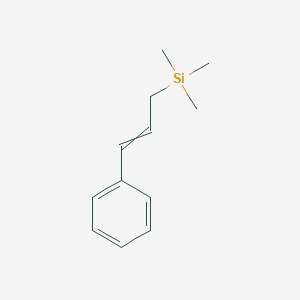

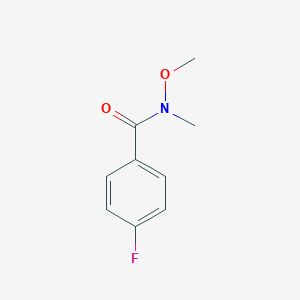
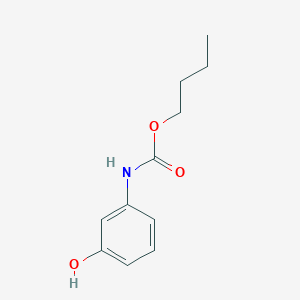
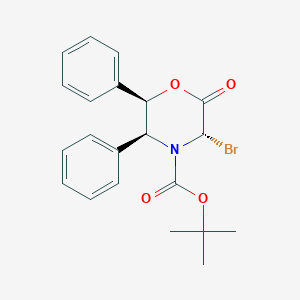
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)
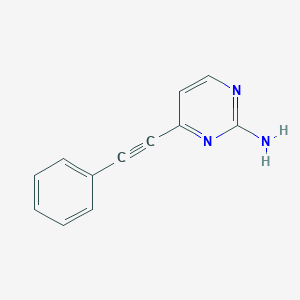
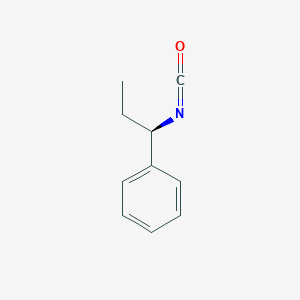
![4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde](/img/structure/B177483.png)
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)
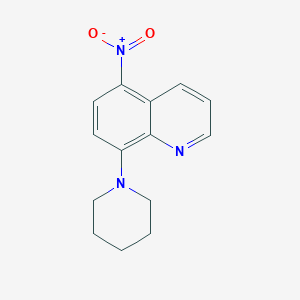
![(4-Methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B177490.png)